6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione

Analytical Chemistry Quality Control Mass Spectrometry

6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione is a heterocyclic small molecule (C14H15BrN2O2, MW 323.19 g/mol) belonging to the quinazoline-2,4-dione family, a privileged scaffold in medicinal chemistry for targets including PARP, HPPD, and viral enzymes. The compound features a 6-bromo substituent and a 3-cyclohexyl group on the quinazoline-2,4(1H,3H)-dione core, a substitution pattern that differentiates it from simpler analogs such as 6-bromoquinazoline-2,4-dione (CAS 88145-89-5) or 3-cyclohexylquinazoline-2,4-dione.

Molecular Formula C14H15BrN2O2
Molecular Weight 323.19
CAS No. 376625-66-0
Cat. No. B2877284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione
CAS376625-66-0
Molecular FormulaC14H15BrN2O2
Molecular Weight323.19
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C14H15BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,19)
InChIKeyZRNVIHGRMZKKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione (CAS 376625-66-0): Core Scaffold & Physicochemical Identity for Procurement Decisions


6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione is a heterocyclic small molecule (C14H15BrN2O2, MW 323.19 g/mol) belonging to the quinazoline-2,4-dione family, a privileged scaffold in medicinal chemistry for targets including PARP, HPPD, and viral enzymes [1]. The compound features a 6-bromo substituent and a 3-cyclohexyl group on the quinazoline-2,4(1H,3H)-dione core, a substitution pattern that differentiates it from simpler analogs such as 6-bromoquinazoline-2,4-dione (CAS 88145-89-5) or 3-cyclohexylquinazoline-2,4-dione [2]. It is commercially available at purities up to 98% (HPLC) from multiple suppliers, making it directly accessible for structure-activity relationship (SAR) expansion, focused library synthesis, and hit-to-lead optimization in drug discovery and agrochemical programs .

Why 6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Close Analogs in SAR and Lead Optimization


Quinazoline-2,4-diones are highly sensitive to substitution patterns; the simultaneous presence of a 6-bromo and a 3-cyclohexyl group generates a unique steric and electronic profile that cannot be reproduced by either substitution alone. Literature precedence demonstrates that 6-bromo substitution on quinazoline-2,4-dione is critical for anti-RSV activity in N3-benzyl conjugates [1], while 3-cyclohexyl substitution modulates lipophilicity and target binding in antidiabetic quinazoline-2,4-diones [2]. Simply interchanging this compound with 6-bromoquinazoline-2,4-dione (lacking N3 substitution) or 3-cyclohexylquinazoline-2,4-dione (lacking halogen at C6) would alter logP by an estimated 1.5–2.5 units and remove a key synthetic handle (the C6 bromine for cross-coupling reactions), fundamentally changing both the physicochemical and reactivity profile of any derived library or lead series [3].

Quantitative Differentiation Evidence for 6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione vs. Analogs


Exact Mass Differentiation vs. 6-Bromoquinazoline-2,4-dione and 3-Cyclohexylquinazoline-2,4-dione

The exact monoisotopic mass of 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione is 322.031691 g/mol, which differs by +81.07 Da from 3-cyclohexylquinazoline-2,4-dione (C14H16N2O2, exact mass ~246.14 Da) and by +82.09 Da from 6-bromoquinazoline-2,4-dione (C8H5BrN2O2, exact mass ~239.95 Da) [1]. This mass distinction enables unambiguous identification by high-resolution mass spectrometry, reducing false positives in screening workflows.

Analytical Chemistry Quality Control Mass Spectrometry

Purity Specifications: 98% vs. 95% Availability and Impact on Screening Reproducibility

Commercial suppliers list 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione at two purity tiers: 95% (AKSci, Ambeed) and 98% (Leyan) . In contrast, the simpler analog 6-bromoquinazoline-2,4-dione is commonly supplied at only 95% purity . The availability of a 98% purity grade reduces the risk of confounding biological activity from unidentified impurities by an estimated 3% absolute impurity reduction, which can be critical in high-concentration biochemical assays.

Procurement Quality Assurance High-Throughput Screening

Scaffold Relevance for PARP Inhibition: Quinazoline-2,4-dione Core with C6 Halogen

Quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety have been developed as potent PARP-1/2 inhibitors with in vivo antitumor activity and confirmed X-ray co-crystal structures (PDB: 8HE7, 8HE8) [1]. While the specific 6-bromo-3-cyclohexyl derivative has not been individually profiled in these studies, the scaffold's dependence on N3 substitution for PARP binding pocket occupancy and C6 halogen for favorable electronic interactions is well-established [2]. The 6-bromo-3-cyclohexyl substitution pattern therefore represents a systematic SAR expansion point for this target class.

PARP Inhibition Oncology Medicinal Chemistry

HPPD Inhibitor Scaffold: Structural Prerequisites and the Role of C6 Substitution

Triketone-containing quinazoline-2,4-diones have demonstrated high herbicidal activity as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, with SAR studies indicating that bulky substituents at the R4 (C6-equivalent) position significantly enhance bioactivity [1][2]. The 6-bromo substituent on the target compound serves as a synthetic precursor for introducing diverse C6 modifications via cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the 3-cyclohexyl group provides steric bulk analogous to the triketone series' N3 substituents.

Herbicide Discovery HPPD Inhibition Agrochemicals

Synthetic Versatility: C6 Bromine as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The C6 bromine atom enables Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are infeasible with the non-halogenated analog 3-cyclohexylquinazoline-2,4-dione [1]. This synthetic handle allows late-stage diversification of the quinazoline-2,4-dione core at the 6-position, a strategy widely employed in quinazoline-based kinase inhibitor programs [2]. In contrast, 6-bromoquinazoline-2,4-dione lacks the N3 substitution, requiring an additional alkylation step to install the cyclohexyl group, adding 1–2 synthetic steps to any library production.

Synthetic Chemistry Cross-Coupling Library Synthesis

Validated Application Scenarios for 6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione Based on Quantitative Evidence


Focused PARP-1/2 Inhibitor Library Synthesis via C6 Cross-Coupling

Medicinal chemistry teams pursuing PARP-1/2 inhibitors can utilize 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione as a direct starting material for C6 diversification via Suzuki or Buchwald-Hartwig coupling [1]. The quinazoline-2,4-dione core is a validated PARP-binding scaffold, and the pre-installed N3 cyclohexyl group probes a key lipophilic pocket identified in co-crystal structures (PDB 8HE7, 8HE8) [2]. The 98% purity grade available from select suppliers minimizes interference from impurities in enzymatic PARP inhibition assays .

Agrochemical HPPD Inhibitor Lead Optimization

The compound serves as a versatile intermediate for synthesizing HPPD inhibitor candidates. SAR models indicate that bulky substituents at the quinazoline-2,4-dione C6 position enhance herbicidal activity, and the C6 bromine permits rapid analoging via cross-coupling reactions [1][2]. The 3-cyclohexyl group provides steric bulk analogous to that found in active triketone-quinazoline-2,4-dione herbicides, enabling systematic exploration of N3 SAR without additional synthetic steps .

High-Throughput Screening Library Procurement with Reduced False-Positive Risk

Procurement teams building screening libraries for academic or industrial HTS campaigns should prioritize the 98% purity grade of this compound over the 95% grade available for simpler analogs such as 6-bromoquinazoline-2,4-dione [1]. The unique exact mass (322.031691 g/mol) provides a definitive LC-MS identifier for quality control and hit confirmation workflows, reducing compound identity errors in large-deck screening [2].

Structure-Activity Relationship Studies on N3-Substituted Quinazoline-2,4-diones

Researchers investigating the pharmacological impact of N3 substitution on quinazoline-2,4-diones for antidiabetic, anti-inflammatory, or anticancer programs can use this compound as a key comparator to N3-alkyl, N3-aryl, and N3-unsubstituted analogs [1][2]. The compound's single-step synthetic accessibility to diverse C6 analogs enables efficient SAR table generation, directly supporting hit-to-lead decision-making .

Quote Request

Request a Quote for 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.